molecular formula C19H14F2N2O3 B2801117 N1-(3,4-difluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide CAS No. 2034557-78-1

N1-(3,4-difluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide

Cat. No.: B2801117
CAS No.: 2034557-78-1
M. Wt: 356.329
InChI Key: KTTRZNFJLKQGMU-UHFFFAOYSA-N
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Description

N1-(3,4-difluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of difluorophenyl and furan-3-ylbenzyl groups attached to an oxalamide core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Scientific Research Applications

N1-(3,4-difluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-difluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide typically involves the reaction of 3,4-difluoroaniline with 4-(furan-3-yl)benzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general procedure involves:

  • Dissolving 3,4-difluoroaniline and 4-(furan-3-yl)benzylamine in anhydrous dichloromethane.
  • Adding oxalyl chloride dropwise to the reaction mixture while maintaining the temperature at 0°C.
  • Allowing the reaction to proceed at room temperature for several hours.
  • Quenching the reaction with water and extracting the product with an organic solvent.
  • Purifying the product by column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-difluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of difluorophenyl oxalamide derivatives.

    Reduction: Formation of reduced oxalamide derivatives.

    Substitution: Formation of substituted furan derivatives.

Mechanism of Action

The mechanism of action of N1-(3,4-difluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluorophenyl and furan-3-ylbenzyl groups enhance its binding affinity and selectivity. The oxalamide core plays a crucial role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3,4-difluorophenyl)-N2-(4-(thiophen-3-yl)benzyl)oxalamide
  • N1-(3,4-difluorophenyl)-N2-(4-(pyridin-3-yl)benzyl)oxalamide
  • N1-(3,4-difluorophenyl)-N2-(4-(benzofuran-3-yl)benzyl)oxalamide

Uniqueness

N1-(3,4-difluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is unique due to the presence of both difluorophenyl and furan-3-ylbenzyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-[[4-(furan-3-yl)phenyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O3/c20-16-6-5-15(9-17(16)21)23-19(25)18(24)22-10-12-1-3-13(4-2-12)14-7-8-26-11-14/h1-9,11H,10H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTRZNFJLKQGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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